2-Amino-6-fluoroquinoline-3-carboxylic acid
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Overview
Description
2-Amino-6-fluoroquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and other unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-fluoroquinoline-3-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations. One common method includes the reaction of 1-(t-butyloxycarbonyl)-4-aminopiperidin-4-carboxylic acid with 3-fluoro-6-methoxy-4-(oxyran-2-yl)quinoline, followed by the elimination of the protective group and alkylation of the piperidinyl fragment .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of organometallic compounds and cross-coupling reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: Studied for its potential antibacterial, antineoplastic, and antiviral activities.
Medicine: Investigated for its potential use in developing new drugs, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the production of liquid crystals and cyanine dyes
Mechanism of Action
The mechanism of action of 2-Amino-6-fluoroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing a covalent enzyme-DNA complex, it leads to the cleavage of DNA strands, ultimately resulting in bacterial cell death. This mechanism is similar to that of other fluoroquinolones, which are known for their high antibacterial activity .
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: 2-Amino-6-fluoroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which can result in different biological activities compared to other fluoroquinolones. For instance, the presence of the amino group at the 2-position and the carboxylic acid group at the 3-position can influence its interaction with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
2-amino-6-fluoroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7FN2O2/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(12)13-8/h1-4H,(H2,12,13)(H,14,15) |
InChI Key |
PFHOWQGWYSBYDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C(=O)O)N |
Origin of Product |
United States |
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